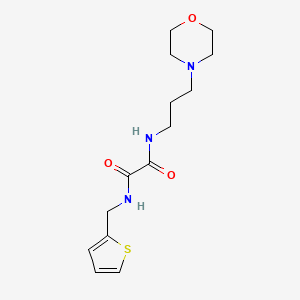

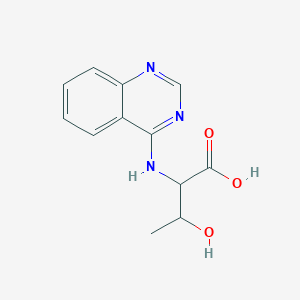

N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates.

Aplicaciones Científicas De Investigación

Morpholine Derivatives in Therapeutic Development

Morpholine derivatives have been extensively studied for their pharmacological properties. The presence of a morpholine ring is a common feature in compounds designed for diverse pharmacological activities. Research on morpholine and its derivatives has shown a broad spectrum of pharmacological profiles, indicating the potential of N1-(3-morpholinopropyl)-N2-(thiophen-2-ylmethyl)oxalamide in this area. Morpholine's versatility in drug design and its role in enhancing the activity of pharmaceutical compounds could make this compound a valuable scaffold for drug development (Asif & Imran, 2019).

Chemical and Structural Applications

The review on the chemistry, structure, and potential applications of thioureas, including 1-(acyl/aroyl)-3-(substituted) thioureas, highlights the importance of nitrogen substituents in influencing intra- and intermolecular hydrogen bonding. This suggests that this compound could be explored for its coordination chemistry and potential as a ligand in creating novel metal complexes with specific biological or catalytic activities (Saeed, Flörke, & Erben, 2014).

Potential in Polymer and Material Science

Polymer-supported syntheses of heterocycles bearing oxazine and thiazine scaffolds have shown the utility of morpholine derivatives in creating diverse compounds with functionalized scaffolds. Given its structural features, this compound could be utilized in solid-phase synthesis (SPS) to generate heterocycles with potential applications in material science, drug delivery systems, and as intermediates in organic synthesis (Králová, Ručilová, & Soural, 2018).

Neurological Research and Therapeutics

Research on neuroprotective potential of 3-N-Butylphthalide and its derivatives, which share structural similarities with this compound, indicates the significance of these compounds in treating ischemic stroke and neurodegenerative diseases. This opens up possibilities for this compound in neurological research, particularly in exploring its neuroprotective effects and its role in mitigating oxidative stress and mitochondrial dysfunction (Abdoulaye & Guo, 2016).

Propiedades

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c18-13(14(19)16-11-12-3-1-10-21-12)15-4-2-5-17-6-8-20-9-7-17/h1,3,10H,2,4-9,11H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNYMULSYCNXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2916495.png)

![3-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]-1,3-thiazinane-2-thione](/img/structure/B2916497.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)